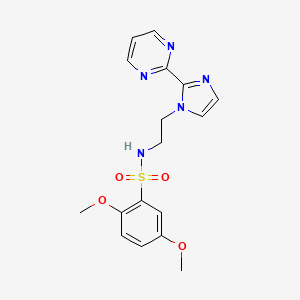

2,5-dimethoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Description

2,5-Dimethoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a 2,5-dimethoxy-substituted benzene ring linked via a sulfonamide group to an ethyl chain. The ethyl chain terminates in a 1H-imidazole ring substituted at position 2 with a pyrimidin-2-yl moiety. The dimethoxy groups may enhance solubility and modulate electronic effects, while the pyrimidine-imidazole system could facilitate π-π stacking or hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S/c1-25-13-4-5-14(26-2)15(12-13)27(23,24)21-9-11-22-10-8-20-17(22)16-18-6-3-7-19-16/h3-8,10,12,21H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJRQSJOFNKBHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dimethoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzenesulfonamide moiety and the incorporation of pyrimidine and imidazole groups. The methodology often employs standard organic synthesis techniques such as nucleophilic substitution and coupling reactions.

Antimicrobial Properties

Research indicates that derivatives containing imidazole and pyrimidine structures exhibit significant antimicrobial activity. For instance, a study reported that a series of imidazo[1,2-α]pyrimidine derivatives demonstrated potent antibacterial effects against various gram-positive and gram-negative bacteria, as well as Mycobacterium species . The compound's structure, particularly the presence of the sulfonamide group, is believed to enhance its antimicrobial efficacy.

Anti-inflammatory Activity

Compounds similar to this compound have shown promising anti-inflammatory properties. A study highlighted the anti-inflammatory effects of benzenesulfonamides, with some derivatives achieving up to 82.9% edema inhibition in comparison to standard anti-inflammatory drugs like celecoxib and diclofenac . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation.

Cytotoxicity

The cytotoxic potential of this compound has been evaluated using various cancer cell lines. Findings suggest that certain derivatives exhibit selective cytotoxicity against cancer cells while maintaining lower toxicity in normal cells. For example, compounds with similar structures showed varying degrees of cytotoxic effects in NCI 59 cell line assays, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its pharmacological properties. For instance:

- Substituent Variations : The introduction of different substituents on the pyrimidine or imidazole rings can enhance or diminish biological activity.

- Sulfonamide Group : The presence of the sulfonamide moiety has been linked to improved anti-inflammatory and antimicrobial activities due to its ability to interact with specific biological targets.

Case Studies

Several studies have investigated compounds related to this compound:

-

Antibacterial Study : A series of imidazo[1,2-a]pyrimidine derivatives were synthesized and tested against bacterial strains. Some compounds exhibited MIC values indicating strong antibacterial activity .

Compound MIC (µg/ml) Bacterial Strain Compound A 10 E. coli Compound B 15 S. aureus -

Anti-inflammatory Evaluation : In vivo studies demonstrated that certain benzenesulfonamide derivatives significantly reduced paw edema in animal models compared to control groups .

Compound Paw Edema Reduction (%) Compound C 77.0 Compound D 80.9

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Compounds

Table 2: Spectroscopic Features

Research Findings and Discussion

- Dimethoxy groups may enhance solubility relative to methyl or chloro substituents .

- Synthetic Challenges : Ethyl linker incorporation requires precise control to avoid side reactions, as seen in analogous syntheses using carbodiimide coupling agents (e.g., ) .

- Limitations : Absence of crystallographic (e.g., SHELX-refined) or activity data for the target compound limits mechanistic insights .

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide, and how can purity be maximized?

Methodological Answer:

- Stepwise Synthesis : Begin with sulfonylation of 2,5-dimethoxybenzenesulfonyl chloride with a pyrimidine-imidazole ethylamine intermediate. Use anhydrous conditions (e.g., DMF or THF as solvents) to minimize hydrolysis .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction temperature (60–70°C) to balance reactivity and side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH (δ 10.2–10.8 ppm) .

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and pyrimidine C=N vibrations (~1600 cm⁻¹) .

- Elemental Analysis : Validate C, H, N percentages (e.g., C₃₄H₃₄N₆O₅S requires C 60.52%, H 5.08%, N 12.45%) .

Advanced Research Questions

Q. How can SHELX programs be applied in crystallographic analysis of this compound?

Methodological Answer:

- Structure Solution : Use SHELXD for phase determination via direct methods with high-resolution X-ray data (≤1.0 Å). Input HKLF4 format data from diffractometers .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Refine twinned data using TWIN/BASF commands for improved R-factors (<0.05) .

- Validation : Cross-check with PLATON for symmetry errors and CCDC databases for structural analogies .

Q. How can structure-activity relationship (SAR) studies be designed to explore pyrimidine-imidazole interactions?

Methodological Answer:

- Analog Synthesis : Modify the pyrimidine ring (e.g., 4,6-dimethyl or difluoromethoxy substituents) and compare binding affinities using SPR or ITC .

- Computational Modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to predict interactions with target proteins (e.g., kinases) .

- Data Correlation : Statistically link substituent electronegativity (Hammett σ values) to bioactivity using multivariate regression .

Q. How to resolve contradictions between spectroscopic data and computational predictions?

Methodological Answer:

- Comparative Analysis : Use Bland-Altman plots to assess systematic biases between experimental -NMR shifts and DFT-calculated (Gaussian 16) values .

- Error Source Identification : Check for solvent effects (DMSO vs. gas-phase calculations) and conformational flexibility (rotamers in sulfonamide linkage) .

- Validation : Replicate experiments with deuterated analogs or variable-temperature NMR to isolate dynamic effects .

Q. What strategies mitigate challenges in reproducing synthetic yields across laboratories?

Methodological Answer:

- Standardized Protocols : Document reaction atmosphere (N₂ vs. air), solvent batch purity, and stirring rates .

- Interlab Studies : Collaborate to test reproducibility using shared reagents (e.g., Sigma-Aldryl sulfonyl chloride) and round-robin analyses .

- Machine Learning : Train models (Python/scikit-learn) on historical yield data to predict optimal conditions for new substrates .

Data Contradiction Case Study :

In , a 94% yield was reported for a related sulfonamide, while notes 82% under similar conditions. Potential factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.